Cytidine 3',5'-bisphosphate

Description

Contextual Significance in Cellular Metabolism and Nucleotide Biochemistry

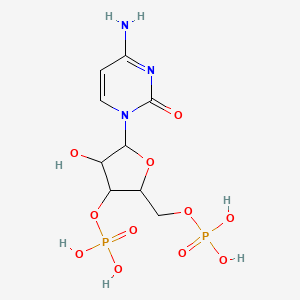

Cytidine (B196190) 3',5'-bisphosphate is a nucleotide derivative composed of a cytidine base, a ribose sugar, and two phosphate (B84403) groups attached to the 3' and 5' positions of the ribose. cymitquimica.com This specific bisphosphate structure distinguishes it from nucleoside diphosphates like CDP, where the phosphates are linked together at the 5' position. wikipedia.org Its chemical structure confers distinct roles in a variety of biochemical processes.

Functionally, pCp is an active participant in cellular metabolism. It is considered a key intermediate in the synthesis of RNA and is implicated in the biochemical pathways that produce phospholipids (B1166683) and other nucleotides. cymitquimica.com The molecule acts as a coenzyme that can facilitate the enhancement of both DNA and RNA. Furthermore, it can be involved in the post-transcriptional modification of RNA, a critical process for regulating gene expression and ensuring RNA stability.

The sodium salt of Cytidine 3',5'-bisphosphate has been identified in the cell membranes of certain gram-positive bacteria, suggesting a role in long-term survival and growth under laboratory conditions. biosynth.com It serves as a substrate for various enzymes, including phosphodiesterases, which are responsible for cleaving phosphodiester bonds in nucleotides.

Historical Trajectory of Academic Research on 3',5'-Bisphosphate Nucleotides

Research into nucleotides bearing phosphates at the 3' and 5' positions has a rich history, laying the groundwork for our current understanding of molecules like pCp. Early studies, some dating back to the 1970s, began to unravel the structure and function of the broader class of 3',5'-bisphosphate nucleotides, with a significant focus on Adenosine (B11128) 3',5'-bisphosphate (pAp). This related molecule is generated during sulfate (B86663) assimilation and coenzyme A metabolism. acs.orgwikipedia.orgnih.gov

Key historical research milestones include:

1978: A study detailed the synthesis of modified nucleoside 3',5'-bisphosphates and their successful incorporation into oligoribonucleotides using the enzyme T4 RNA ligase, demonstrating their utility as building blocks in molecular biology. acs.org

1978: The conformation of Adenosine 3',5'-bisphosphate was investigated, providing foundational structural insights into this class of molecules. jenabioscience.com

1987: The purification and characterization of (2')3',5'-bisphosphate nucleotidase, an enzyme that hydrolyzes the 3'-phosphate from molecules like pAp, was a significant step in understanding the metabolic control of these compounds. wikipedia.orgresearchgate.net

This foundational work on related bisphosphate nucleotides established the biochemical context and the analytical methods that have enabled more specific research into this compound.

Current Academic Research Landscape of this compound

The study of this compound continues to evolve, with contemporary research exploring its nuanced roles and potential applications.

Enzyme-Substrate Interactions: A significant area of modern research involves characterizing the enzymes that interact with 3',5'-bisphosphate nucleotides. A 2014 study published in Biochemistry led to the discovery of an enzyme from the amidohydrolase superfamily, Cv1693 from Chromobacterium violaceum, which is capable of hydrolyzing pAp and other 3',5'-bisphosphonucleotides, including pCp. acs.orgnih.gov This research provided detailed kinetic data, highlighting the enzyme's promiscuity and efficiency in processing these molecules. acs.orgnih.gov Such studies are crucial for mapping metabolic pathways and understanding enzymatic mechanisms.

Structural Biology and Drug Design: this compound is utilized as a model compound in structural biology. Its distinct diphosphate (B83284) structure allows researchers to use molecular dynamics simulations to investigate the conformational changes that nucleotides undergo when they interact with proteins, solvents, or the catalytic sites of enzymes. This knowledge is being leveraged in drug design, where pCp and other modified nucleotides are being explored as templates for creating nucleotide analogs. These analogs have the potential to act as therapeutic agents by mimicking natural nucleotides to disrupt processes like viral replication or cancer cell proliferation.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃O₁₁P₂ | cymitquimica.combiosynth.com |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | nih.gov |

| CAS Number | 2922-94-3 | biosynth.comnih.gov |

| Synonyms | 3',5'-CDP, 5'-phosphocytidine 3'-phosphate | nih.gov |

Interactive Data Table: Kinetic Constants for Hydrolysis of 3',5'-Nucleotide Bisphosphates by Cv1693 Enzyme

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| pAp | 22 ± 1 | 16 ± 2 | (1.4 ± 0.2) x 10⁶ |

| pGp | 1.8 ± 0.1 | 14 ± 2 | (1.3 ± 0.2) x 10⁵ |

| pCp | 4.8 ± 0.1 | 42 ± 3 | (1.1 ± 0.1) x 10⁵ |

| pUp | 1.9 ± 0.1 | 18 ± 2 | (1.1 ± 0.1) x 10⁵ |

| pIp | 1.2 ± 0.1 | 12 ± 2 | (1.0 ± 0.2) x 10⁵ |

| Source: Adapted from a 2014 study in the journal Biochemistry. acs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGIITUCOOTSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O11P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Cytidine 3 ,5 Bisphosphate

The generation of Cytidine (B196190) 3',5'-bisphosphate within biological systems is a finely tuned process, primarily orchestrated by specific enzymatic activities. Its metabolic journey is intertwined with the synthesis of essential molecules like phospholipids (B1166683) and the modification of nucleic acids.

Enzymatic Synthesis of Cytidine 3',5'-bisphosphate

The production of this compound is not a standalone process but is linked to other metabolic pathways, showcasing the interconnectedness of cellular biochemistry.

One of the key enzymes responsible for the synthesis of this compound is phosphatidylcholine synthase. This enzyme catalyzes the conversion of phosphatidylethanolamine (B1630911) and cytidine 5'-monophosphate (CMP) into phosphatidylcholine, a major component of cell membranes, and concurrently produces this compound. This reaction is particularly noted in some gram-positive bacteria.

T4 RNA ligase, an enzyme derived from the T4 bacteriophage, is renowned for its ability to catalyze the ligation of a 5'-phosphoryl-terminated nucleic acid donor to a 3'-hydroxyl-terminated nucleic acid acceptor. neb.com this compound serves as a quintessential donor molecule in these reactions. The process is ATP-dependent and results in the formation of a standard 3'→5' phosphodiester bond. neb.com

The mechanism of T4 RNA ligase action unfolds in three distinct, reversible steps: csic.es

Enzyme Adenylylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate. csic.es

Adenylyl Group Transfer: The adenylyl group is then transferred from the enzyme to the 5'-phosphate of the donor molecule, such as this compound, creating an activated intermediate (AppCp). csic.esresearchgate.net

Phosphodiester Bond Formation: Finally, the activated donor is transferred to the 3'-hydroxyl group of the acceptor RNA or DNA molecule, forming a new phosphodiester bond and releasing AMP. csic.es

This enzymatic reaction is a cornerstone of molecular biology techniques, enabling the specific labeling and modification of nucleic acids.

The biogenesis of the cytidine component of this compound is rooted in the fundamental pathways of nucleotide synthesis: the de novo and salvage pathways.

The de novo synthesis pathway for pyrimidines, including cytidine nucleotides, begins with simple precursor molecules such as amino acids (glutamine and aspartate), bicarbonate, and ATP. nih.govnumberanalytics.com A series of enzymatic reactions leads to the formation of uridine (B1682114) monophosphate (UMP), which is subsequently phosphorylated to uridine triphosphate (UTP). numberanalytics.com Finally, CTP synthase catalyzes the amination of UTP to produce cytidine triphosphate (CTP). nih.govnumberanalytics.com

The salvage pathway provides a more direct route by recycling pre-existing bases and nucleosides from the degradation of DNA and RNA. numberanalytics.comwikipedia.org Cytidine and deoxycytidine can be salvaged and phosphorylated by kinases to form their respective monophosphates, which can then be further phosphorylated to the triphosphate level. wikipedia.org

For the specific enzymatic synthesis of this compound used in laboratory applications, such as 3'-end labeling, the immediate precursors are typically cytidine-3'-monophosphate (Cp) and ATP. nih.gov Polynucleotide kinase is employed to transfer the gamma-phosphate from ATP to the 5' position of Cp, yielding [5'-32P]pCp. nih.gov

Role of this compound as a Precursor in Biological Macromolecule Synthesis

Beyond its own synthesis, this compound serves as a critical building block and intermediate in the enzymatic construction and modification of nucleic acids.

Contribution to RNA and DNA Enhancement Processes

This compound is instrumental in enhancing the functionality of RNA and DNA for research purposes. Its primary application lies in the 3'-end labeling of these macromolecules. neb.comthermofisher.comtakarabio.com By incorporating a labeled version of pCp, such as one containing a radioactive isotope ([³²P]) or a fluorescent tag, scientists can track and visualize nucleic acids in a variety of experimental settings. nih.govthermofisher.com

These labeling techniques are invaluable for:

Studying RNA and DNA structure and conformation.

Investigating nucleic acid-protein interactions.

Performing RNA sequencing.

Use in hybridization-based assays like Northern blotting.

The ability to specifically modify the 3'-terminus of RNA and DNA with this compound has significantly advanced our understanding of gene expression and regulation.

Intermediary Role in Nucleotide Polymerization Pathways

While not a direct monomer in the template-dependent polymerization by polymerases, this compound plays a crucial intermediary role in the enzymatic joining of nucleic acid fragments. As a donor molecule in the T4 RNA ligase reaction, it is central to the formation of a phosphodiester bond, the very linkage that constitutes the backbone of RNA and DNA. neb.comtakarabio.comlifescience.co.kr

Cellular Functions and Regulatory Interactions of Cytidine 3 ,5 Bisphosphate

Involvement in Nucleotide Metabolism and Homeostasis

Cytidine (B196190) 3',5'-bisphosphate is a key intermediate in the complex network of nucleotide metabolism, ensuring a balanced supply of precursors for essential cellular functions. cymitquimica.com Its interconversion with other cytidine nucleotides is a dynamic process central to maintaining this balance.

Interconversion Dynamics with Related Cytidine Nucleotides

The metabolic fate of cytidine 3',5'-bisphosphate is intricately linked to the cellular pool of other cytidine-based molecules. A crucial reaction in this context is the phosphorylation of cytidine 3'-monophosphate (Cp) to yield this compound. This reaction is catalyzed by enzymes like polynucleotide kinase, utilizing ATP as the phosphate (B84403) donor. nih.gov

Conversely, this compound can be dephosphorylated. For instance, a (2')3',5'-bisphosphate nucleotidase isolated from guinea pig liver can hydrolyze the 3'-phosphate from nucleoside 3',5'-bisphosphates, including pCp, to yield the corresponding 5'-monophosphate. researchgate.net This interconversion is vital for regulating the levels of different cytidine nucleotides required for processes such as RNA synthesis. cymitquimica.com

The broader context of cytidine metabolism involves a series of phosphorylation and dephosphorylation steps. Cytidine monophosphate (CMP) can be phosphorylated to cytidine diphosphate (B83284) (CDP) by CMP kinase. wikipedia.org CDP, in turn, is a precursor for the synthesis of cytidine triphosphate (CTP), a building block for RNA. nih.gov The interconversion pathways ensure that the cell can respond to metabolic demands by adjusting the relative concentrations of these nucleotides. reactome.org

Regulation of RNA Processing and Stability by this compound

Beyond its role in providing nucleotide precursors, this compound actively participates in the post-transcriptional life of RNA molecules, influencing their processing, stability, and ultimately, the regulation of gene expression.

Participation in Post-Transcriptional Alterations of RNA

A significant role of this compound is its use in the 3'-end labeling of RNA molecules. thermofisher.com This process, often catalyzed by T4 RNA ligase, involves the transfer of the pCp moiety to the 3'-hydroxyl terminus of an RNA strand. thermofisher.comnih.gov This technique is instrumental in various molecular biology applications, including the study of RNA structure and function. thermofisher.comufl.edu

Research has demonstrated the use of [5′-³²P]pCp for radioactive labeling, allowing for the sensitive detection and analysis of RNA. nih.govthermofisher.com This labeling has been crucial in studying post-transcriptional modifications, such as the addition of uridine (B1682114) tails to mitochondrial rRNAs in Trypanosoma brucei. ufl.edu In these studies, 3'-end-labeling with cytidine 3',5'-[5'³²P]bisphosphate helped to identify the sites of uridine addition. ufl.edu

Influence on Gene Expression Regulatory Mechanisms

The modification of RNA with pCp can influence gene expression. The stability and processing of RNA are critical control points in the regulation of gene expression. rsc.org While direct, widespread regulatory roles of pCp itself on gene expression are still under investigation, its involvement in RNA modification pathways suggests an indirect influence. For example, the process of RNA editing, where the nucleotide sequence of an RNA molecule is altered post-transcriptionally, is a key mechanism of gene regulation. nih.gov The enzymes involved in these processes, such as cytidine deaminases, highlight the importance of cytidine metabolism in controlling gene expression. nih.govasm.org

Furthermore, the presence of modified nucleotides in RNA can affect its interaction with RNA-binding proteins and the translational machinery, thereby modulating the final protein output from a gene. rsc.org The availability and metabolism of nucleotides like pCp are therefore intrinsically linked to the intricate network of gene expression regulation.

Specific Enzymatic Substrates and Cofactor Roles of this compound

This compound serves as a specific substrate for a variety of enzymes, playing a crucial role in their catalytic activities and in broader metabolic pathways.

This compound as a Substrate for Phosphodiesterases

Phosphodiesterases are enzymes that cleave phosphodiester bonds, such as those found in nucleic acids and cyclic nucleotides. nih.gov this compound, with its two phosphate groups, is a substrate for certain phosphodiesterases. For example, a (2')3',5'-bisphosphate nucleotidase found in guinea pig liver demonstrates activity towards this compound, hydrolyzing the 3'-phosphate group. researchgate.net This enzymatic activity is essential for the turnover and recycling of nucleotides.

In a study characterizing this nucleotidase, the apparent Michaelis constant (Km) and maximum velocity (Vmax) for this compound were determined, providing insight into the enzyme's affinity and catalytic efficiency for this substrate. researchgate.net

| Enzyme | Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | Source |

| (2')3',5'-Bisphosphate Nucleotidase | This compound | 3.1 | 31 | Guinea Pig Liver researchgate.net |

This table summarizes the kinetic parameters of a (2')3',5'-bisphosphate nucleotidase with this compound as a substrate. The data indicates a specific interaction between the enzyme and the nucleotide.

Furthermore, research on a 3',5'-nucleotide bisphosphate phosphatase from the amidohydrolase superfamily has shown that this enzyme can hydrolyze various 3',5'-bisphosphonucleotides, including pCp, with significant catalytic efficiency. acs.org This highlights the role of such enzymes in cellular processes that generate these bisphosphate compounds. acs.org

Interactions with Other Nucleotide-Modifying Enzymes

This compound (pCp) serves as a substrate and an interacting molecule for several nucleotide-modifying enzymes, playing a role in various biochemical processes. Its unique structure, with phosphate groups at both the 3' and 5' positions of the ribose sugar, allows it to be recognized by specific enzymes involved in RNA modification and nucleotide metabolism.

One of the most well-documented interactions is with T4 RNA ligase. This enzyme facilitates the ligation of a donor molecule, such as pCp, to the 3'-hydroxyl terminus of an RNA acceptor. caltech.edu In a reaction mediated by T4 RNA ligase, pCp can be accepted by various dinucleoside polyphosphates from an adenylylated donor. This process is widely utilized in molecular biology for the 3'-terminal labeling of RNA molecules. caltech.eduoup.com For instance, radioactively labeled [5'-32P]this compound is commonly used with T4 RNA ligase to specifically label the 3' end of RNA for structural and functional studies. caltech.edupnas.org

This compound is also employed in assays to study the activity of phosphodiesterases, which are enzymes that cleave phosphodiester bonds in nucleotides. Its bisphosphate nature makes it a suitable substrate for evaluating how these enzymes recognize and process nucleotides that are phosphorylated at both the 3' and 5' positions.

Furthermore, this compound is a substrate for (2')3',5'-Bisphosphate nucleotidase. Research on this enzyme, purified from guinea pig liver, has demonstrated its activity on various nucleoside 3',5'-bisphosphates. researchgate.net The enzyme catalyzes the hydrolysis of the 3'-phosphate group. researchgate.net The kinetic parameters for this interaction have been determined, highlighting its efficiency as a substrate compared to other nucleotides. researchgate.net

Table 1: Kinetic Constants of (2')3',5'-Bisphosphate Nucleotidase for Various Substrates

This table presents the apparent kinetic constants (Km and Vmax) for the hydrolysis of different nucleotide bisphosphates by (2')3',5'-bisphosphate nucleotidase at pH 8.3 and in the presence of 5 mM magnesium chloride. researchgate.net

| Substrate | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|

| Adenosine (B11128) 3',5'-bisphosphate | 3.1 | 28 |

| Guanosine (B1672433) 3',5'-bisphosphate | 3.3 | 15 |

| This compound | 3.1 | 31 |

| Uridine 3',5'-bisphosphate | 2.9 | 23 |

| Adenosine 2',5'-bisphosphate | 1.8 | 18 |

Subcellular Localization and Distribution of this compound

The distribution of this compound within the cell is specific, with notable concentrations in bacterial cell membranes and associations with ribosomal components.

Presence in Bacterial Cell Membranes

This compound is found as a phospholipid component in the cell membrane of gram-positive bacteria. biosynth.comcymitquimica.com Its production has been linked to the enzyme phosphatidylcholine synthase, which converts phosphatidylethanolamine (B1630911) and cytidine 5'-monophosphate into phosphatidylcholine and this compound. biosynth.com The presence of this compound within the bacterial cell membrane may be an indicator of long-term survival and growth under laboratory conditions. biosynth.com

Association with Ribosomal RNA Components in Organisms

This compound is also found associated with ribosomal RNA (rRNA) in certain organisms. biosynth.com Its role in this context is often highlighted through its use as a tool in molecular biology. The RNA ligase-catalyzed addition of radioactively labeled this compound is a standard method for labeling the 3'-terminus of rRNA molecules. pnas.orgillinois.edu This labeling is crucial for investigating the structure and function of ribosomes and their interactions with other molecules, such as ribosomal proteins. pnas.org For example, 5S rRNA has been labeled at its 3' end with [5'-32P]this compound to analyze the binding sites of ribosomal proteins L5, L18, and L25. pnas.org

Catabolism and Degradation Pathways of Cytidine 3 ,5 Bisphosphate

Enzymatic Hydrolysis of Cytidine (B196190) 3',5'-bisphosphate

The primary route for the catabolism of cytidine 3',5'-bisphosphate is through enzymatic hydrolysis, which involves the removal of the 3'-phosphate group to yield cytidine 5'-monophosphate (CMP) and inorganic phosphate (B84403).

3'(2'),5'-bisphosphate nucleotidases are a family of hydrolase enzymes that catalyze the removal of the 3'- or 2'-phosphate group from nucleoside 3',5'- or 2',5'-bisphosphates. nih.govwikipedia.org The systematic name for this enzyme is adenosine-3′(2′),5′-bisphosphate 3′(2′)-phosphohydrolase. wikipedia.org These enzymes are vital for various metabolic processes, including sulfur metabolism and maintaining cellular homeostasis under stress conditions. wikipedia.orgasm.org

One well-characterized example is the (2')3',5'-bisphosphate nucleotidase isolated from guinea pig liver. nih.gov This enzyme is a monomeric protein with a molecular weight of 40,000 daltons and requires magnesium ions (Mg²⁺) for its catalytic activity. nih.gov It demonstrates broad substrate specificity, hydrolyzing the 3'-phosphate from various nucleoside 3',5'-bisphosphates. nih.govresearchgate.net

Another class of enzymes capable of this hydrolysis belongs to the amidohydrolase superfamily, specifically the polymerase and histidinol (B1595749) phosphatase family. acs.org An enzyme from Chloroflexus aggregans (Cv1693) has been identified as a 3',5'-nucleotide bisphosphate phosphatase. acs.org This enzyme is notable for its trinuclear manganese (Mn²⁺) center in the active site and its ability to hydrolyze a range of 3',5'-bisphosphonucleotides with high efficiency. acs.org

In yeast, such as Saccharomyces cerevisiae and the halotolerant Debaryomyces hansenii, 3',5'-bisphosphate nucleotidase (encoded by the HAL2 gene in S. cerevisiae and DHAL2 in D. hansenii) is crucial for salt tolerance. asm.orgnih.gov These enzymes primarily act on 3'-phosphoadenosine-5'-phosphate (PAP), but their characterization provides insight into the broader family of enzymes that hydrolyze 3',5'-bisphosphate compounds. asm.orgnih.gov The enzyme from D. hansenii (Dhal2p) is unique in having an N-terminal hydrophobic region, suggesting it may exist in both cytosolic and membrane-bound forms with differing substrate activities. asm.org

Kinetic studies have been performed to understand the efficiency and substrate preference of enzymes that hydrolyze this compound.

The (2')3',5'-bisphosphate nucleotidase from guinea pig liver has been shown to hydrolyze several nucleotide 3',5'-bisphosphates with similar Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ). researchgate.net For this compound, the enzyme exhibits a Kₘ of 3.1 mM and a Vₘₐₓ of 31 µmol/min/mg. researchgate.net This indicates a relatively high capacity for hydrolyzing this substrate. researchgate.net

A bacterial 3′,5′-nucleotide bisphosphate phosphatase from Chloroflexus aggregans (Cv1693) also efficiently hydrolyzes this compound (pCp). acs.org This enzyme displays robust catalytic efficiency (k꜀ₐₜ/Kₘ) for pCp, comparable to its activity on other purine (B94841) and pyrimidine (B1678525) 3',5'-bisphosphonucleotides. acs.org

Below are interactive data tables summarizing the kinetic parameters for the hydrolysis of this compound and related compounds by these enzymes.

Table 1: Kinetic Constants for (2')3',5'-Bisphosphate Nucleotidase from Guinea Pig Liver researchgate.net Conditions: 0.2 M potassium bicine (B94160) at pH 8.3 and 5 mM magnesium chloride.

| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |

|---|---|---|

| This compound | 3.1 | 31 |

| Adenosine (B11128) 3',5'-bisphosphate | 3.1 | 28 |

| Guanosine (B1672433) 3',5'-bisphosphate | 3.3 | 15 |

| Uridine (B1682114) 3',5'-bisphosphate | 2.9 | 23 |

Table 2: Kinetic Constants for Cv1693 Phosphatase from Chloroflexus aggregans acs.org

| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| This compound (pCp) | 29 ± 5 | 15 ± 1 | 5.2 x 10⁵ |

| Adenosine 3',5'-bisphosphate (pAp) | 16 ± 1 | 22 ± 1 | 1.4 x 10⁶ |

| Guanosine 3',5'-bisphosphate (pGp) | 26 ± 2 | 26 ± 1 | 1.0 x 10⁶ |

Pathways Affecting this compound Turnover

The turnover of this compound is intrinsically linked to the broader pyrimidine metabolic pathways. kegg.jp The enzymatic hydrolysis described above is the key catabolic step, converting this compound into cytidine 5'-monophosphate (CMP). researchgate.netwikipedia.org

Once produced, CMP enters the general nucleotide pool where it can be further metabolized. wikipedia.org It can be phosphorylated by CMP kinase to form cytidine diphosphate (B83284) (CDP), which is a precursor for the synthesis of cytidine triphosphate (CTP) and various phospholipids (B1166683). wikipedia.orgcymitquimica.comnih.gov Alternatively, CMP can be dephosphorylated to the nucleoside cytidine, or deaminated to form uridine monophosphate (UMP). biomol.com The regulation of these interconnected pathways ensures that the cellular concentrations of cytidine-based nucleotides are maintained to meet metabolic demands for processes like RNA synthesis and lipid metabolism. wikipedia.orgcymitquimica.com Therefore, the activity of 3',5'-bisphosphate nucleotidases directly influences the flux of cytidine moieties through these critical cellular pathways.

Advanced Methodologies for the Academic Study of Cytidine 3 ,5 Bisphosphate

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for the separation and purification of Cytidine (B196190) 3',5'-bisphosphate from complex biological mixtures. When coupled with mass spectrometry, these methods provide unparalleled sensitivity and specificity for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications for Cytidine 3',5'-bisphosphate

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleotides. umich.edu Due to the highly polar and ionizable nature of nucleotides like pCp, specialized HPLC methods are required for effective separation. oregonstate.edu

Reversed-Phase (RP-HPLC) is a common approach, often utilizing C18 columns. researchgate.net However, the retention of polar nucleotides on these columns can be limited. oregonstate.edu To overcome this, ion-pairing agents are frequently added to the mobile phase. thermofisher.com Ion-pairing agents, such as tetrabutylammonium (B224687), interact with the negatively charged phosphate (B84403) groups of the nucleotide, increasing its hydrophobicity and retention on the non-polar stationary phase. thermofisher.comneb.com The pH of the mobile phase is also a critical parameter, with separation typically carried out between pH 6.0 and 8.0. thermofisher.com

Anion-Exchange Chromatography is another powerful technique for nucleotide analysis, as it separates molecules based on their negative charge. researchgate.net This method is particularly effective for separating nucleotides with different numbers of phosphate groups (mono-, di-, and triphosphates). nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a valuable tool for analyzing polar compounds like nucleotides. nih.gov

Below is a table summarizing various HPLC conditions used for the analysis of cytidine derivatives and other nucleotides.

| Technique | Column | Mobile Phase | Detection | Analyte(s) | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Diamonsil C18 (5µ, 250 × 4.6 mm) | Mobile Phase A: Acetonitrile; Mobile Phase B: Tetrabutylammonium dihydrogen phosphate in water, pH 5.0 | UV at 254 nm | 5'-CMP, 5'-UMP, 5'-GMP, 5'-AMP | neb.com |

| RP-HPLC | Reversed-phase C-18 | Acetonitrile-triethylammonium acetate (B1210297) buffer–water gradient | UV at 260 nm | Nucleosides (C, U, G, A) | researchgate.net |

| Anion-Exchange HPLC | WAX-1 | Not specified | UV at 260 nm | CMP, CDP, CTP | frontiersin.org |

| Ion-Paired RP-HPLC | Not specified | Mobile phase with an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) | Not specified | Nucleotides, nucleosides, and nucleobases | thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies in Nucleotide Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of nucleotides in complex biological samples. sci-hub.se This technique allows for the accurate identification and quantification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

LC-MS/MS has been successfully applied to the analysis of a wide range of nucleotides, including their mono-, di-, and triphosphate forms. mie-u.ac.jpfishersci.com The separation is often achieved using HILIC or ion-pair RP-HPLC, which are compatible with the electrospray ionization (ESI) source of the mass spectrometer. nih.govsigmaaldrich.com Analysis is typically performed in negative ion mode, as the phosphate groups are readily deprotonated. mie-u.ac.jpsigmaaldrich.com

Multiple Reaction Monitoring (MRM) is a common acquisition mode used in LC-MS/MS for nucleotide analysis. nih.govmie-u.ac.jp In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and then a specific product ion is monitored. This provides a high degree of specificity and reduces background noise.

The table below presents examples of LC-MS/MS parameters used for the analysis of various nucleotides.

| Chromatography | Mass Spectrometer | Ionization Mode | MRM Transition (m/z) | Analyte | Reference |

|---|---|---|---|---|---|

| Supelcogel ODP-50 column | LCQ ion trap | Negative ESI | 482.1 ↔ 384.1 | CTP | mie-u.ac.jpfishersci.com |

| Supelcogel ODP-50 column | LCQ ion trap | Negative ESI | 466.0 ↔ 368.1 | dCTP | mie-u.ac.jpfishersci.com |

| HILIC | Triple quadrupole (QTRAP 5500) | Negative ESI | Not specified for pCp | Adenosine (B11128) nucleotides and NAD metabolites | sigmaaldrich.com |

| C18 column | Not specified | Not specified | Not specified | 22 nucleoside mono-, di- and triphosphates | mie-u.ac.jp |

Radiochemical Labeling and Detection Strategies Involving this compound

Radiolabeling techniques offer exceptional sensitivity for the detection and tracking of molecules in biological assays. researchgate.net this compound, when labeled with a radioisotope such as ³²P, becomes a powerful tool for studying nucleic acid structure and interactions.

3'-End Labeling of RNA with Radiolabeled this compound using T4 RNA Ligase

One of the most important applications of radiolabeled this compound ([⁵´-³²P]pCp) is the 3'-end labeling of RNA molecules. thermoscientific.comspringernature.com This reaction is catalyzed by the enzyme T4 RNA Ligase, which joins the 5'-phosphate of [⁵´-³²P]pCp to the free 3'-hydroxyl group of an RNA molecule. springernature.comnih.gov This method is highly specific for molecules with a 3'-OH, making it suitable for labeling intact RNA and distinguishing it from most degradation products. thermoscientific.com

The labeling reaction is typically carried out overnight at a low temperature (e.g., 4°C or 16°C) to ensure efficient ligation. nih.govnih.govspringernature.com The protocol requires ATP and is often performed in the presence of DMSO to enhance the reaction. nih.govnih.gov Following the incubation, unincorporated [⁵´-³²P]pCp is removed, usually by gel filtration. nih.govspringernature.com

This technique is invaluable for a variety of applications, including:

Analyzing RNA structure using nucleases. nih.gov

Mapping protein binding sites on RNA. nih.gov

Preparing RNA for sequencing. nih.gov

It is noteworthy that the efficiency of labeling with T4 RNA ligase can be influenced by the length of the RNA molecule, with shorter RNAs often being labeled more efficiently than longer ones.

Applications in Radiobinding and Radioimmune Assays

Radiolabeled ligands are extensively used in radiobinding assays to study receptor-ligand interactions. These assays measure the binding of a radiolabeled molecule to a target, such as a receptor on a cell membrane. The basic principle involves incubating the radiolabeled ligand with the target, separating the bound from the free ligand, and then quantifying the radioactivity of the bound fraction. While the general methodology is well-established, specific applications using this compound as the radioligand in radiobinding assays are not widely documented in the literature.

Similarly, radioimmunoassays (RIAs) utilize the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites to quantify the unlabeled antigen. There is evidence of a radioimmunoassay being used for the detection of cyclic CMP (cytidine 3',5'-monophosphate). frontiersin.org However, the development and application of a specific radioimmunoassay for this compound have not been extensively reported.

Computational and Structural Biology Simulations with this compound

The study of this compound (pCp) and its role in biological systems is significantly enhanced by computational and structural biology simulations. These in silico approaches provide a dynamic and atomic-level perspective that complements experimental data, offering deep insights into the molecule's conformational landscape, interactions, and the influence of its phosphorylation state on molecular behavior. Such simulations are pivotal in understanding how pCp interacts with enzymes, how its structure is influenced by environmental factors, and the fundamental biophysical principles governing its function.

Molecular Dynamics Simulations for Conformational Analysis of Phosphorylated Nucleotides

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the conformational dynamics of phosphorylated nucleotides like this compound. nih.gov These simulations model the movement of atoms over time by solving Newton's equations of motion, providing a high-resolution "molecular movie" of the molecule's behavior in a simulated environment, typically aqueous solution. nih.gov This methodology allows for the exploration of the complex energy landscape of flexible molecules such as nucleotides, revealing the different shapes (conformations) they can adopt and the transitions between them. diva-portal.org

The accuracy of MD simulations is heavily dependent on the quality of the force field used, which is a set of parameters describing the potential energy of the system. jenabioscience.com For biomolecules like nucleotides, force fields such as AMBER and CHARMM are commonly employed, which have been parameterized to accurately reproduce the structural and energetic properties of nucleic acids and their components. jenabioscience.comulakbim.gov.tr

Research Findings from Analogous Systems:

While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, comprehensive research on analogous nucleoside 3',5'-bisphosphates, such as adenosine and guanosine (B1672433) derivatives, provides a robust framework for understanding the conformational behavior of pCp. diva-portal.orgnih.gov These studies reveal that the conformational preferences of the sugar moiety (the ribose ring), the orientation of the nucleobase, and the torsion of the phosphate backbone are intricately linked—a concept known as conformational transmission. diva-portal.org

Key conformational features analyzed in these simulations include:

Glycosidic Torsion Angle (χ): This angle describes the rotation of the nucleobase around the bond connecting it to the sugar (C1'—N1). The two main conformations are anti and syn.

Studies combining NMR spectroscopy and MD simulations on 2'-deoxyadenosine-3',5'-bisphosphate and 2'-deoxyguanosine-3',5'-bisphosphate have yielded specific conformational data. nih.gov These findings demonstrate that such molecules predominantly adopt a South-type sugar pucker and an anti conformation for the glycosidic angle. nih.gov The interplay of stereoelectronic forces, such as the anomeric effect, is a key determinant of these preferences, which can be modulated by factors like the protonation state of the nucleobase (influenced by pH). diva-portal.orgacs.orgdiva-portal.org The electronic character of the nucleobase can be transmitted through the molecule to influence the sugar and phosphate backbone torsions. diva-portal.org

The data from these analogous systems suggest that this compound would exhibit similar dynamic behavior, with its conformational ensemble being a delicate balance of these key structural states. MD simulations allow for the quantitative characterization of these states and the energetic barriers between them.

Interactive Data Table: Conformational Preferences of 2'-deoxynucleoside-3',5'-bisphosphates from MD and NMR Studies nih.gov

| Parameter | 2'-deoxyadenosine-3',5'-bisphosphate | 2'-deoxyguanosine-3',5'-bisphosphate |

| Predominant Sugar Pucker | South (~84%) | South (~84%) |

| Glycosidic Angle (χ) | anti (213°-270°) | anti (213°-270°) |

| Backbone Conformation (C4'-C5') | gg | gg |

| Backbone Conformation (C5'-O5') | gg | gg |

| Metal Ion Coordination | P5' and P3' groups | P5' and P3' groups |

This table summarizes findings from studies on adenosine and guanosine analogues, which serve as a strong predictive model for the conformational behavior of this compound. nih.gov

These computational approaches provide a powerful lens for understanding the structural dynamics that underpin the biochemical functions of this compound, from its role as an enzyme substrate to its participation in signaling pathways.

Comparative and Evolutionary Perspectives of Cytidine 3 ,5 Bisphosphate Metabolism

Phylogenetic Distribution and Conservation of Cytidine (B196190) 3',5'-bisphosphate-Related Enzymes

The metabolism of cytidine 3',5'-bisphosphate (pCp) is intrinsically linked to the broader cellular processes of RNA and coenzyme A degradation. The key enzymes involved in pCp metabolism are nucleotidases that hydrolyze the 3'-phosphate group. The distribution of these enzymes across the domains of life reveals a fascinating pattern of convergent evolution, where different enzyme families have been independently recruited to perform the same essential function.

In bacteria, at least three distinct and unrelated enzyme families are known to hydrolyze 3',5'-nucleotide bisphosphates like adenosine (B11128) 3',5'-bisphosphate (pAp) and, by extension, pCp. acs.org One such enzyme, Cv1693 from Chromobacterium violaceum, belongs to the amidohydrolase superfamily. acs.org This enzyme demonstrates promiscuity, efficiently hydrolyzing not only pAp but also other 3',5'-bisphosphonucleotides including pCp, guanosine (B1672433) 3',5'-bisphosphate (pGp), and uridine (B1682114) 3',5'-bisphosphate (pUp). acs.org The phylogenetic distribution of enzymes that hydrolyze pAp, a close analog of pCp, shows a clear delineation among bacterial classes: enzymes from the COG0613 family (like Cv1693) are found predominantly in Betaproteobacteria, those from the COG1218 family (like CysQ from Escherichia coli) are common in Gammaproteobacteria, and those from the COG0618 family (like YtqI/NrnA from Bacillus subtilis) are largely found in the phylum Firmicutes. acs.org This suggests that different classes of microorganisms have evolved distinct enzymatic solutions for processing these molecules. acs.org

In eukaryotes, a (2')3',5'-bisphosphate nucleotidase has been purified from guinea pig liver. researchgate.net This enzyme is capable of hydrolyzing the 3'-phosphate from nucleoside 3',5'-bisphosphates, with demonstrated activity towards this compound. researchgate.net The enzyme, a 40,000-dalton monomer requiring Mg2+ for activity, also acts on adenosine 3',5'-bisphosphate and 3'-phosphoadenosine 5'-phosphosulfate (PAPS). researchgate.net The existence of such an enzyme in a mammal points to the conservation of this metabolic capability within the eukaryotic domain, where it plays a role in nucleotide salvage and recycling pathways.

Furthermore, enzymes from viruses also interact with pCp. T4 RNA ligase 1, an enzyme from a bacteriophage, utilizes [5'-(32)P]cytidine 3',5'-bis(phosphate) to label the 3' ends of RNA molecules, demonstrating a specific interaction between a viral enzyme and this compound. nih.gov

The following table summarizes the phylogenetic distribution of representative enzymes involved in the metabolism of this compound and its close analog, adenosine 3',5'-bisphosphate.

| Enzyme Family/Name | Representative Organism | Domain/Kingdom | Function | Reference |

| Amidohydrolase (COG0613) | Chromobacterium violaceum | Bacteria (Betaproteobacteria) | Hydrolysis of pAp, pCp, pGp, pUp | acs.org |

| CysQ (COG1218) | Escherichia coli | Bacteria (Gammaproteobacteria) | Hydrolysis of pAp | acs.org |

| YtqI/NrnA (COG0618) | Bacillus subtilis | Bacteria (Firmicutes) | Hydrolysis of pAp | acs.org |

| (2')3',5'-Bisphosphate Nucleotidase | Guinea Pig (Cavia porcellus) | Eukarya (Animalia) | Hydrolysis of pCp, pAp, PAPS | researchgate.net |

| T4 RNA Ligase 1 | Bacteriophage T4 | Viruses | Ligation of pCp to RNA 3'-end | nih.gov |

Evolutionary Insights into Nucleotide Metabolism Diversity

The study of this compound metabolism provides valuable insights into the diversity and evolution of nucleotide metabolic pathways. The patchy distribution of enzymes responsible for pCp hydrolysis across different phylogenetic lineages suggests that these metabolic capabilities arose multiple times through independent evolutionary events. mdpi.com This pattern, where unrelated proteins perform the same biochemical function, is a classic example of convergent evolution. The fact that different classes of bacteria have evolved enzymes from distinct families to hydrolyze 3',5'-bisphosphonucleotides is a strong indicator of this phenomenon. acs.org

The evolution of these pathways was likely driven by the fundamental need to regulate nucleotide pools and respond to cellular stress. frontiersin.org In bacteria, the hydrolysis of molecules like pAp (and by extension pCp), which are generated during sulfate (B86663) assimilation and coenzyme A metabolism, is crucial for processes like superoxide (B77818) stress tolerance. acs.org The independent evolution of phosphatases in different bacterial lineages underscores the strong selective pressure to maintain metabolic homeostasis.

Several key evolutionary mechanisms have likely contributed to the observed diversity in nucleotide metabolism:

Gene Duplication and Divergence: Ancestral promiscuous enzymes may have undergone duplication, allowing the daughter copies to evolve new specificities or expression patterns, thereby tailoring metabolic pathways to the specific needs of an organism.

Horizontal Gene Transfer (HGT): The transfer of genes between different species is a major driver of metabolic innovation in prokaryotes. It is plausible that genes encoding 3',5'-bisphosphate nucleotidases were transferred between bacterial lineages, contributing to their current distribution. mdpi.com

Enzyme Promiscuity: The ability of an enzyme to catalyze reactions on multiple substrates, as seen with the Cv1693 enzyme from the amidohydrolase superfamily which acts on pAp, pCp, pGp, and pUp, is a significant factor in metabolic evolution. acs.org This promiscuity can serve as a starting point for the evolution of novel metabolic pathways, allowing organisms to adapt to new substrates or metabolic challenges.

The transition from early, perhaps less specific, chemical processes to the highly complex and regulated enzyme-based networks seen today was shaped by environmental constraints and selective pressures. mdpi.com The diversity in pCp-related enzymes across bacteria, eukaryotes, and even viruses highlights how different life forms have developed unique molecular toolkits to manage the central challenge of nucleotide metabolism, reflecting a long history of adaptation and diversification. frontiersin.org

Emerging Research Frontiers and Unresolved Questions for Cytidine 3 ,5 Bisphosphate

Identification of Novel Cytidine (B196190) 3',5'-bisphosphate Interacting Proteins and Pathways

The identification of proteins that bind to or are modulated by Cytidine 3',5'-bisphosphate is crucial for understanding its biological functions. Research in this area is beginning to reveal a network of interactions beyond its well-established use with specific enzymes in laboratory settings.

One of the most well-characterized interacting proteins is T4 RNA ligase . This enzyme from the T4 bacteriophage catalyzes the ligation of a 5'-phosphate to a 3'-hydroxyl group on single-stranded RNA in a template-independent manner. thermofisher.com this compound, particularly in its radiolabeled form ([5'-³²P]pCp), serves as a key substrate for the 3'-end labeling of RNA. thermofisher.comulab360.com This reaction is fundamental for various molecular biology applications, including the study of RNA structure and function. ulab360.comoup.com The minimal substrate for T4 RNA ligase in an intermolecular reaction is a nucleoside 3',5'-bisphosphate, highlighting the specific recognition of this molecular structure. ulab360.comfishersci.pt

Beyond its use as a laboratory tool, evidence suggests the existence of endogenous enzymes that interact with this compound. 3',5'-bisphosphate nucleotidases are a class of enzymes that hydrolyze the 3'-phosphate from 3',5'-bisphosphate nucleotides. nih.govuniprot.org For instance, a (2')3',5'-bisphosphate nucleotidase isolated from guinea pig liver has been shown to be active on this compound. researchgate.net These enzymes are critical in regulating the levels of phosphorylated nucleotides. For example, the hydrolysis of adenosine (B11128) 3',5'-bisphosphate (PAP) is important for mitigating superoxide (B77818) stress in bacteria. acs.org It is plausible that these nucleotidases play a similar regulatory role by controlling the concentration of pCp in the cell.

In gram-positive bacteria, an enzyme known as phosphatidylcholine synthase has been implicated in the production of this compound. biosynth.com This enzyme is suggested to convert phosphatidylethanolamine (B1630911) and cytidine 5'-monophosphate into phosphatidylcholine and this compound, indicating a potential role for pCp in bacterial cell membrane metabolism. biosynth.com

Furthermore, this compound is utilized as a substrate by T4 RNA ligase in reactions involving dinucleoside polyphosphates . nih.gov Specifically, it can be transferred to the 3'-OH group of acceptor molecules like diguanosine tetraphosphate (B8577671) (Gp4G), with dinucleotides containing at least four phosphate (B84403) groups and two guanines being preferred acceptors. nih.gov This suggests a potential for pCp to be involved in the modification of these signaling molecules.

| Interacting Protein/Pathway | Organism/System | Function/Interaction with this compound | Research Context |

| T4 RNA Ligase | Bacteriophage T4 | Catalyzes the ligation of pCp to the 3'-end of single-stranded RNA. thermofisher.comulab360.comfishersci.pt | 3'-end labeling of RNA for molecular biology studies. thermofisher.comulab360.com |

| (2')3',5'-Bisphosphate Nucleotidase | Guinea Pig Liver | Catalyzes the hydrolysis of the 3'-phosphate from pCp. researchgate.net | Regulation of nucleoside bisphosphate levels. |

| Phosphatidylcholine Synthase | Gram-positive bacteria | Proposed to produce this compound as part of phospholipid metabolism. biosynth.com | Bacterial cell membrane biochemistry. |

| Dinucleoside Polyphosphate Metabolism | In vitro (T4 RNA ligase catalyzed) | Acts as a donor for the modification of dinucleoside polyphosphates. nih.gov | Study of nucleotide-based signaling molecules. |

Elucidation of Complex Regulatory Networks Involving this compound

The involvement of this compound in cellular regulatory networks is an area of active investigation. Its known interactions with enzymes that handle phosphorylated nucleotides suggest a role in maintaining cellular homeostasis and responding to stress.

The primary established role of pCp in a regulatory context is through its function as a substrate and product in RNA processing and modification pathways. The ability to specifically label the 3'-terminus of tRNA and rRNA molecules with pCp has been instrumental in studying their structure, processing, and interactions with other cellular components, such as the transcription factor IIIA binding to 5S rRNA. oup.comufl.edupnas.org

The activity of 3',5'-bisphosphate nucleotidases on pCp is indicative of a regulatory loop. The accumulation of structurally similar molecules like adenosine 3',5'-bisphosphate (PAP) can interfere with critical cellular processes, including sulfotransferase activity and general RNA processing. researchgate.net By hydrolyzing pCp, these nucleotidases may prevent its accumulation and potential interference with these pathways, thus maintaining the fidelity of RNA metabolism. In yeast, these nucleotidases are crucial for salt stress tolerance, suggesting a role for the regulation of bisphosphate nucleotides in stress response. nih.gov

The potential production of this compound by phosphatidylcholine synthase in bacteria suggests its integration into the metabolic network of the bacterial cell wall. biosynth.com The presence of this compound in the cell membrane may be linked to long-term survival under laboratory conditions. biosynth.com

Unresolved questions remain regarding the extent of pCp's influence. For instance, it is not yet clear whether pCp itself acts as a signaling molecule, similar to cyclic nucleotides like cAMP or cGMP. The identification of specific cellular receptors or effector proteins that are directly regulated by pCp binding is a key area for future research.

| Regulatory Network/Process | Key Findings and Unresolved Questions | Potential Impact |

| RNA Processing and Modification | pCp is a key substrate for 3'-end labeling, facilitating the study of tRNA and rRNA. oup.comufl.edu The full extent of its endogenous role in these processes is unknown. | Understanding the lifecycle and function of non-coding RNAs. |

| Nucleotide Homeostasis and Stress Response | 3',5'-bisphosphate nucleotidases hydrolyze pCp, likely to prevent its accumulation and interference with other pathways, which is important in stress tolerance. nih.govresearchgate.net | Elucidating cellular mechanisms for coping with environmental stress. |

| Bacterial Metabolism | Potentially produced by phosphatidylcholine synthase and may be a component of the cell membrane in gram-positive bacteria. biosynth.com Its specific function in the bacterial cell envelope is yet to be determined. | Identifying new targets for antimicrobial agents. |

Methodological Advancements for Comprehensive Analysis of this compound in Biological Systems

The development of sensitive and specific analytical methods is essential for detecting and quantifying this compound in biological samples, which will in turn drive the discovery of its functions.

A cornerstone technique involving pCp is the 3'-end labeling of RNA . This method utilizes T4 RNA ligase to attach [5'-³²P]pCp to the 3'-terminus of RNA molecules. thermofisher.comnih.gov This allows for the visualization of RNA on gels and is a fundamental tool for studying RNA structure and interactions. ulab360.com Non-radioactive labeling methods have also been developed, using modified pCp molecules, such as biotinylated this compound , which can be detected with streptavidin-conjugated enzymes or fluorescent dyes. jenabioscience.comgoogle.com

For the separation and analysis of this compound and its reaction products, High-Performance Liquid Chromatography (HPLC) is a widely used technique. HPLC allows for the purification and quantification of pCp from complex mixtures. When coupled with mass spectrometry (MS) , it provides a powerful tool for the unequivocal identification of the compound based on its mass-to-charge ratio. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to characterize the structure of this compound. ³¹P NMR, in particular, is useful for identifying the phosphorylation pattern of the molecule.

In the realm of structural biology, this compound serves as a model compound for studying the conformational dynamics of phosphorylated nucleotides in solution and when bound to proteins. These studies provide insights into the molecular interactions that govern nucleotide recognition and catalysis.

Future advancements will likely focus on developing methods for in vivo imaging and real-time tracking of this compound to better understand its spatial and temporal dynamics within living cells.

| Analytical Method | Application for this compound | Key Advantages |

| 3'-End Labeling with [5'-³²P]pCp | Labeling RNA for detection and analysis. thermofisher.comnih.gov | High sensitivity for detecting small amounts of RNA. |

| 3'-End Labeling with Biotinylated pCp | Non-radioactive labeling of RNA for hybridization and purification. jenabioscience.comgoogle.com | Avoids the use of hazardous radioactive materials. |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantification of pCp. | High resolution separation of nucleotides. |

| Mass Spectrometry (MS) | Identification and structural confirmation of pCp. nih.gov | High specificity and sensitivity for molecular identification. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of pCp. | Provides detailed information about the chemical environment of atoms. |

| Molecular Dynamics Simulations | Used as a model to study nucleotide-protein interactions. | Offers insights into the dynamic behavior of molecules at an atomic level. |

Q & A

Q. What established enzymatic methods are used to synthesize Cytidine 3',5'-bisphosphate in vitro?

this compound is synthesized via T4 RNA ligase-catalyzed reactions. In a two-step process:

- Step 1 : ATP reacts with this compound to form 5'-adenylylated cytidine 5',3'-bisphosphate.

- Step 2 : The adenylylated donor transfers this compound to dinucleoside polyphosphate acceptors . Methodological optimization includes adjusting ATP concentration, incubation time (typically 2–24 hours), and monitoring reaction completion via thin-layer chromatography (TLC) .

Q. How is this compound utilized in RNA 3'-end radiolabeling?

Radiolabeling involves ligating [5'-³²P]this compound to RNA’s 3'-terminus using T4 RNA ligase. Key steps:

- Reaction conditions : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 10% DMSO, and 1 unit/µL T4 RNA ligase at 4°C for 2–15 hours .

- Purification : Gel electrophoresis (PAGE) or Sephadex G-25 spin columns remove unincorporated labels . Efficiency depends on RNA secondary structure disruption (e.g., heat denaturation with DMSO) .

Q. What analytical techniques separate this compound from related nucleotides (e.g., CMP, CDP, CTP)?

Traditional ion-exchange chromatography struggles due to similar charge profiles. Recommended methods:

- HPLC with anion-exchange columns : Optimize pH (6.5–8.5) and gradient elution with ammonium bicarbonate.

- LC/MS/MS : Enables precise quantification using LabSolutions™ software, distinguishing bisphosphates via mass-to-charge ratios . Note: Di- and triphosphates of cytidine (CDP/CTP) often co-elute with uridine derivatives, necessitating tandem MS validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data involving this compound?

Discrepancies in T4 RNA ligase efficiency (e.g., variable labeling yields) arise from:

- RNA secondary structures : Pre-treat RNA with DMSO or heat (65°C for 5 minutes) to improve ligase accessibility .

- Donor excess : Use a 10:1 molar ratio of [5'-³²P]this compound to RNA to minimize incomplete reactions .

- Enzyme batch variability : Standardize ligase activity (units/µL) across experiments using control substrates like tRNA .

Q. What strategies optimize the use of this compound in RNA-protein interaction studies?

Desthiobiotinylated this compound enables streptavidin-based pull-down assays:

- Ligation protocol : Mix RNA with 1 mM desthiobiotinylated cytidine bisphosphate, 40 U RNase inhibitor, and T4 RNA ligase (20 U/µL) in 1X RNA ligase buffer. Incubate at 37°C for 3 hours .

- Validation : Include spike-in controls (e.g., synthetic miRNA) to assess labeling efficiency and reduce false positives in microarray or NGS data .

Q. How does the enzyme 3'(2'),5'-bisphosphate nucleotidase (cysQ) regulate this compound metabolism?

cysQ hydrolyzes this compound to cytidine 5'-phosphate, impacting nucleotide recycling. Key considerations:

- Activity assays : Use ³²P-labeled substrate and measure phosphate release via TLC or malachite green assays.

- Specificity : cysQ shows 10,000-fold lower activity toward inositol 1,4-bisphosphate, necessitating substrate-specific controls .

- Cellular context : Localize cysQ to cytoplasmic membranes in E. coli to study its role in sulfur metabolism .

Q. What methodological challenges arise when studying this compound in metabolic pathways (e.g., lipid biosynthesis)?

Challenges include:

- Isotope tracing : Use ¹³C/¹⁵N-labeled cytidine to track incorporation into phosphatidylcholine via CTP:phosphocholine cytidylyltransferase .

- Competing pathways : Inhibit uridine triphosphate (UTP) synthesis to isolate this compound’s role in T. gondii pyrimidine biosynthesis .

- Data normalization : Express metabolite levels relative to housekeeping nucleotides (e.g., ATP) in LC/MS datasets .

Data Contradiction and Validation

Q. How to address inconsistencies in separation efficiency of this compound across chromatographic methods?

- Root cause : Co-elution with uridine derivatives (e.g., UDP/UTP) due to similar retention times .

- Solutions :

- Tandem MS : Confirm identity via fragmentation patterns (e.g., m/z 403 → 227 for this compound) .

- Enzymatic digestion : Treat samples with alkaline phosphatase to dephosphorylate contaminants (e.g., CMP) before analysis .

Q. Why do fluorescent labeling yields vary when using this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.